molecular formula C13H13N3OS2 B292570 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one

2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one

Cat. No. B292570
M. Wt: 291.4 g/mol
InChI Key: RFTLVGJWPYRLLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one, also known as BPT, is a heterocyclic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPT is a member of the benzothieno-pyrimido-thiadiazine family, which has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Specifically, 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has been shown to have other biological activities. 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has been shown to have low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one and its potential as a chemotherapeutic agent. Finally, the development of more efficient synthesis methods for 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one could lead to increased availability and lower costs for researchers.

Synthesis Methods

The synthesis of 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one involves the condensation of 2-aminothiophenol with 3-methyl-2-thioxo-2,3-dihydro-1H-pyrimido[2,1-b][1,3,4]thiadiazine-4,7-dione in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one in high purity.

Scientific Research Applications

2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its anti-cancer properties. 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential chemotherapeutic agent.

properties

Molecular Formula

C13H13N3OS2

Molecular Weight

291.4 g/mol

IUPAC Name

6-methyl-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one

InChI

InChI=1S/C13H13N3OS2/c1-7-6-18-13-14-11-10(12(17)16(13)15-7)8-4-2-3-5-9(8)19-11/h2-6H2,1H3

InChI Key

RFTLVGJWPYRLLQ-UHFFFAOYSA-N

SMILES

CC1=NN2C(=O)C3=C(N=C2SC1)SC4=C3CCCC4

Canonical SMILES

CC1=NN2C(=O)C3=C(N=C2SC1)SC4=C3CCCC4

Origin of Product

United States

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